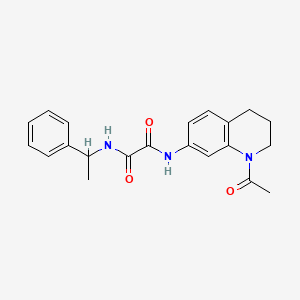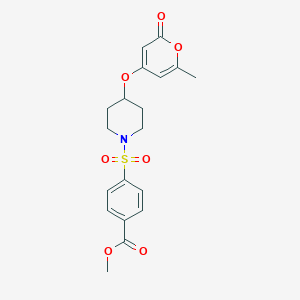
methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound. The molecular structure comprises a benzoate ester linked to a sulfonyl-substituted piperidine and a pyran moiety. Its unique structure makes it relevant for various applications in scientific research and industrial use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves multiple steps. The starting materials are commercially available compounds that undergo a series of reactions, including:
Pyran Formation: The initial step involves the formation of the pyran ring using a cyclization reaction, with specific catalysts like acids or bases under controlled temperature.
Sulfonylation: The piperidine ring is then sulfonylated. This reaction typically involves treating piperidine with sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by esterifying the sulfonyl piperidine with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrially, the compound is synthesized in large reactors ensuring high yield and purity. The reaction conditions, including temperature, pressure, and time, are optimized to maximize production efficiency while minimizing by-products. Industrial scale synthesis also involves purification steps like recrystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be carried out using reducing agents like lithium aluminum hydride, yielding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide, temperature control.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Various nucleophiles like amines and thiols, with solvents like dichloromethane or acetonitrile, and catalysts if needed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with new substituents replacing the sulfonyl group.
科学的研究の応用
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has diverse applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.
Medicine: Investigated for its pharmaceutical properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, affecting processes like signal transduction or metabolic reactions.
類似化合物との比較
Similar Compounds
Methyl 4-sulfonylbenzoate: Lacks the piperidine and pyran moieties, which impacts its reactivity and applications.
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine: Similar structure but without the benzoate ester, affecting its solubility and pharmacokinetics.
Highlighting Uniqueness
The presence of the piperidine, pyran, and benzoate ester groups in methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate endows it with unique chemical properties and reactivity profiles, making it distinct from similar compounds.
That's your comprehensive overview of this compound. Dig in and see how this versatile compound might play a role in your scientific explorations!
特性
IUPAC Name |
methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-13-11-16(12-18(21)26-13)27-15-7-9-20(10-8-15)28(23,24)17-5-3-14(4-6-17)19(22)25-2/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHAJRKLFYQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)
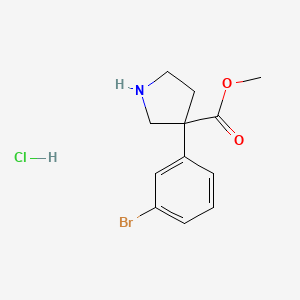
![N-(3-chlorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2989586.png)
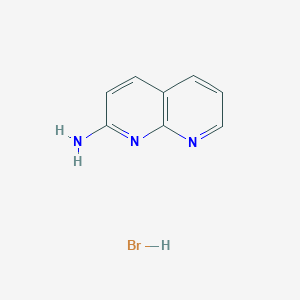

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)

![[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B2989594.png)
![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)
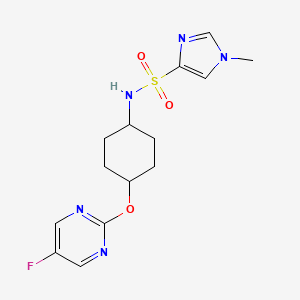
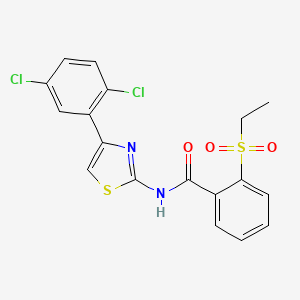
![2-(3,4-dimethoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2989600.png)
